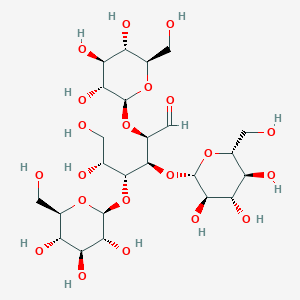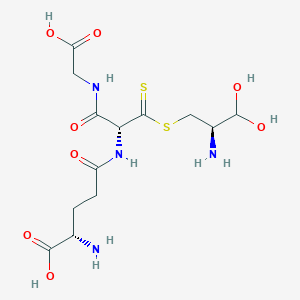
Cysteine-glutathione disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.
S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.
Mechanism of Action
Target of Action
Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .
Mode of Action
The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .
Pharmacokinetics
It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .
Result of Action
The result of the action of this compound is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .
Action Environment
The action of this compound is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .
Biochemical Analysis
Biochemical Properties
Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .
Temporal Effects in Laboratory Settings
It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body
Subcellular Localization
It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .
Properties
CAS No. |
13081-14-6 |
|---|---|
Molecular Formula |
C13H22N4O8S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |
InChI Key |
BNRXZEPOHPEEAS-WTIBDHCWSA-N |
SMILES |
C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Appearance |
Assay:≥95%A crystalline solid |
Pictograms |
Flammable; Irritant |
Synonyms |
CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


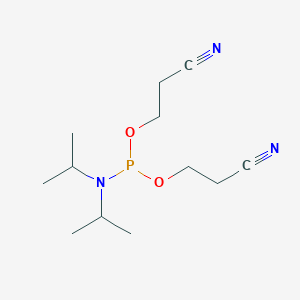
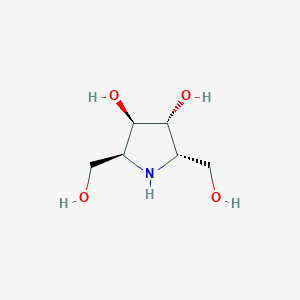
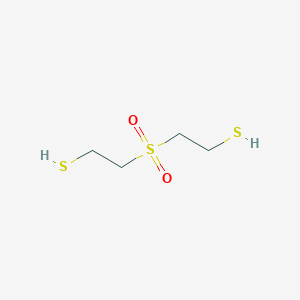
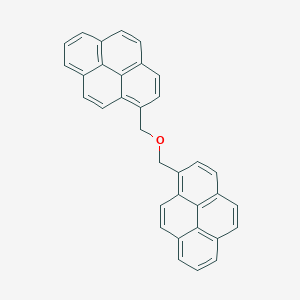
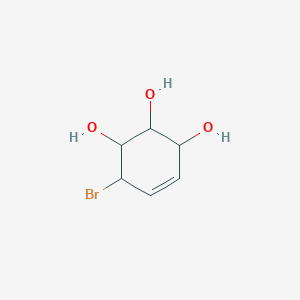
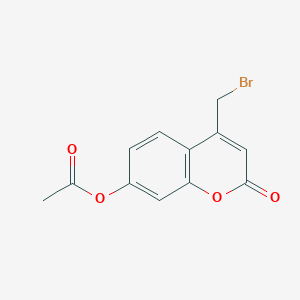
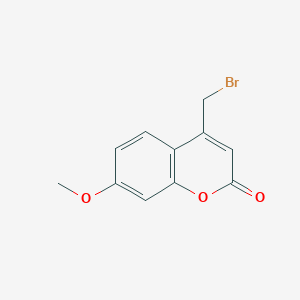
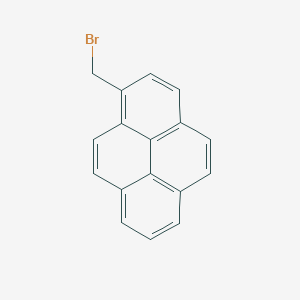
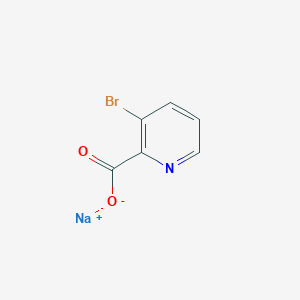

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)
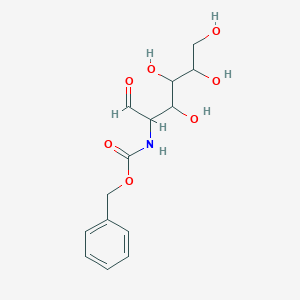
![3-[(Methylsulfonyl)thio]propanoic acid](/img/structure/B43502.png)
